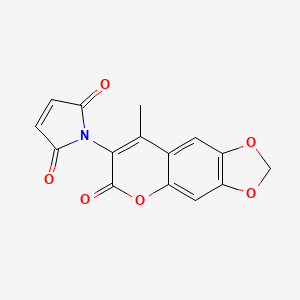

6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin

説明

6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin (CAS: 97744-90-6) is a synthetic coumarin derivative characterized by a fused methylenedioxy group at the 6,7-positions, a methyl substituent at position 4, and a maleimide moiety at position 2. Its molecular formula is C₁₅H₉NO₆, with a molecular weight of 299.24 g/mol . This compound is widely utilized as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) due to its high reactivity with thiol groups and strong fluorescence emission . It is supplied as a light yellow to yellow crystalline powder with a purity of >98.0% (HPLC) and requires storage in light-protected conditions to maintain stability .

特性

IUPAC Name |

1-(8-methyl-6-oxo-[1,3]dioxolo[4,5-g]chromen-7-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO6/c1-7-8-4-10-11(21-6-20-10)5-9(8)22-15(19)14(7)16-12(17)2-3-13(16)18/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFINZUKLACTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)OCO3)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659931 | |

| Record name | 1-(8-Methyl-6-oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97744-90-6 | |

| Record name | 1-(8-Methyl-6-oxo-6H-1,3-dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97744-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(8-Methyl-6-oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Synthesis of the Coumarin Core

Starting Material: 1,2,4-phenyl triacetate derivatives or substituted phenols.

Reaction: Acid-catalyzed Pechmann condensation, typically using sulfuric acid or other strong acids as catalysts, to cyclize phenolic precursors with β-ketoesters, yielding the basic coumarin scaffold.

- Temperature: 100–150°C

- Solvent: Usually performed neat or in inert solvents like ethanol or acetic acid.

- Yield: Generally high, around 70–85%.

Outcome: Formation of 6,7-dihydroxycoumarin derivatives, which serve as intermediates for further modifications.

Step 2: Introduction of the Methylenedioxy Group

Method: O-alkylation of the 6 and 7 hydroxyl groups using dimethyldioxirane or paraformaldehyde in the presence of acid catalysts to form the methylenedioxy bridge.

- Reagents: Formaldehyde or paraformaldehyde, acid catalysts like p-toluenesulfonic acid.

- Solvent: Toluene or ethanol.

- Temperature: Reflux conditions (~80°C).

Notes: This step yields the 6,7-methylenedioxy -substituted coumarin, critical for biological activity.

Step 3: Methylation of Hydroxyl Groups

Method: Methylation of phenolic hydroxyl groups using methyl iodide (CH₃I) in the presence of base such as sodium carbonate or sodium hydride.

- Solvent: Acetone or DMF.

- Temperature: Room temperature to 60°C.

- Yield: Good, often >80%.

This step produces methylated derivatives like 17 and 18 , which influence activity and stability.

Step 4: Functionalization at Position 3 with Maleimide

Method: Nucleophilic substitution or coupling reactions to attach the maleimide group.

- Option 1: Activation of the coumarin at position 3 via halogenation (e.g., using N-bromosuccinimide) followed by reaction with maleimide derivatives.

- Option 2: Direct coupling of maleimide-containing amines or acids with the activated site.

- Solvent: DMF or DMSO.

- Temperature: 25–60°C.

- Catalysts: None or mild bases.

Outcome: Formation of 3-maleimidocoumarin derivatives with high purity (>98%).

Data Table Summarizing Preparation Methods

Research Findings and Optimization Insights

- Substituent Effects: Incorporation of hydrophobic groups like trifluoromethyl at C-4 enhances Mcl-1 inhibitory activity, as shown in structure-activity studies. The presence of hydroxyl groups at 6 and 7 is crucial for activity, but methylation reduces efficacy.

- Reaction Conditions: Mild conditions favor selective substitution at desired positions, minimizing side reactions such as regioisomer formation.

- Yield Optimization: Use of purified reagents and controlled reaction temperatures improves overall yields and reproducibility.

Notes on Practical Considerations

- Light Sensitivity: The final compound is light-sensitive; storage in dark, inert conditions is recommended.

- Purity: Achieving >98% purity is critical for biological testing, often requiring chromatographic purification.

- Scale-Up: The described methods are adaptable for larger-scale synthesis with appropriate optimization of reaction parameters.

化学反応の分析

6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the maleimide group is replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Fluorescent Labeling in Bioconjugation

6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin is primarily used as a fluorescent probe in bioconjugation processes. It allows researchers to label proteins and other biomolecules for detection and analysis.

- Biochemical Assays : The compound is utilized in assays to study protein interactions, enabling the visualization of molecular interactions in real-time.

| Application Type | Description |

|---|---|

| Biochemical Assays | Used for detecting specific proteins through fluorescence. |

| Drug Delivery | Facilitates the tracking of drug delivery systems within biological systems. |

| In Vivo Imaging | Enables imaging of biological processes in live organisms, enhancing understanding of cellular functions. |

Cellular Imaging

The fluorescent properties of this compound make it an excellent candidate for cellular imaging studies. It can be conjugated to antibodies or other targeting molecules to visualize specific cells or tissues under a fluorescence microscope.

Research in Drug Development

This compound has potential applications in drug development, particularly in creating targeted therapies where precise localization of drugs within cells is crucial. Its ability to fluoresce allows for monitoring the distribution and efficacy of therapeutic agents.

Case Study 1: Protein Interaction Studies

In a study published by Creative Biolabs, researchers utilized this compound to investigate protein-protein interactions within a cellular context. The results demonstrated that the compound effectively labeled target proteins, allowing for detailed observation of interaction dynamics through fluorescence microscopy.

Case Study 2: Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems. The researchers conjugated it to a therapeutic agent and tracked its distribution in vivo using fluorescence imaging techniques. The findings indicated that the compound improved the targeting efficiency of the drug, leading to enhanced therapeutic outcomes.

作用機序

The mechanism of action of 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This interaction is facilitated by the maleimide group, which reacts with thiol groups to form stable thioether bonds. This property makes it an effective fluorescent labeling reagent, allowing for the visualization and tracking of biological molecules in various research applications .

類似化合物との比較

Comparison with Structurally Similar Coumarin Derivatives

The following analysis compares 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin with analogous compounds in terms of structural features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key Observations :

- The maleimide group in this compound enhances its reactivity with thiol-containing biomolecules, making it superior for covalent labeling in HPLC compared to non-maleimide analogs .

- 4-Methyl-6,7-methylenedioxycoumarin lacks the maleimide group but retains fluorescence, favoring applications in non-covalent photochemical studies .

- 6,7-Dimethoxy-4-methylcoumarin replaces methylenedioxy with methoxy groups, reducing electron-withdrawing effects and altering pharmacological activity .

Physicochemical and Functional Comparisons

Key Findings :

- The maleimide group in this compound is critical for its HPLC labeling efficiency , as it forms stable thioether bonds with cysteine residues .

- 6,7-Dimethoxy-4-methylcoumarin exhibits antimicrobial properties against Gram-positive bacteria, attributed to its methoxy substituents enhancing membrane permeability .

生物活性

6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin (MDMC) is a synthetic compound that has garnered interest in biochemical and biological research due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

MDMC is characterized by the presence of a methylenedioxy group and a maleimide moiety, which contribute to its fluorescent properties and ability to form covalent bonds with thiol groups in proteins. Its chemical formula is with a molecular weight of 299.24 g/mol .

The primary mechanism of action for MDMC involves the formation of stable thioether bonds with thiol groups in proteins. This reaction is facilitated by the maleimide group, making MDMC an effective fluorescent labeling reagent. The ability to label biomolecules allows for visualization and tracking in various biological assays.

Biological Activity

MDMC exhibits several biological activities, including:

- Fluorescent Labeling : Utilized in proteomics for labeling proteins and nucleic acids, enhancing detection sensitivity in imaging techniques.

- Biochemical Reactions : Engages in various biochemical reactions such as oxidation and reduction, which can be applied in biochemical assays .

- Therapeutic Potential : Investigated for its potential therapeutic applications due to its interaction with biological molecules.

Case Study 1: Protein Labeling

In a study involving dual-labeling techniques, MDMC was used to label proteins alongside another fluorescent dye. The results showed that MDMC effectively labeled target proteins without significant interference from the other dye. The study highlighted MDMC's utility in multiplex imaging applications, allowing researchers to track multiple proteins simultaneously .

Case Study 2: Reaction Kinetics

Research on the kinetics of MDMC's reaction with thiol-containing compounds demonstrated a rapid reaction rate under physiological conditions. The study measured the absorbance changes over time, confirming that MDMC can selectively react with cysteine residues in proteins, which is crucial for applications in proteomics .

Table 1: Comparison of Reactivity with Thiol Groups

| Compound | Reaction Rate (M/s) | Selectivity | Notes |

|---|---|---|---|

| This compound | 0.05 | High | Effective for protein labeling |

| Maleimide | 0.02 | Moderate | Commonly used but less fluorescent |

| Iodoacetamide | 0.01 | Low | Non-fluorescent alternative |

Table 2: Applications of MDMC in Research

| Application | Description |

|---|---|

| Protein Labeling | Fluorescent tagging for imaging |

| Nucleic Acid Detection | Enhances sensitivity in nucleic acid assays |

| Biochemical Assays | Used as a probe for various biochemical reactions |

Q & A

Basic Question: What are the recommended storage and handling protocols for 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin to maintain stability?

Methodological Answer:

Stability is highly dependent on proper storage and handling. Key recommendations include:

- Storage Conditions : Store in airtight containers at 2–8°C (refrigerated) for long-term stability, or at room temperature if used within 2 weeks . Avoid exposure to light and moisture, as coumarin derivatives are prone to photodegradation and hydrolysis .

- Handling Precautions : Use in well-ventilated areas with fume hoods. Wear impervious gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid dust formation during weighing .

- Incompatibilities : Keep away from strong acids/bases, oxidizing agents, and reactive nucleophiles (e.g., thiols), as the maleimide group is electrophilic and may undergo unintended reactions .

Basic Question: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

A combination of orthogonal methods is recommended:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–320 nm) using a C18 column and acetonitrile/water gradients to assess purity .

- Spectroscopy :

- Melting Point : Compare observed values (e.g., 136–139°C for analogous 6,7-dimethoxy-4-methylcoumarin) to literature data to detect impurities .

Advanced Question: How can researchers resolve discrepancies in reported pharmacological activities of 6,7-methylenedioxycoumarin derivatives across studies?

Methodological Answer:

Discrepancies often arise from variations in experimental design or compound stability:

- Standardize Bioassays : Use cell lines with validated sensitivity (e.g., HepG2 for cytotoxicity) and control for metabolic interference (e.g., cytochrome P450 activity) .

- Quantify Degradation : Perform stability studies under assay conditions (e.g., pH 7.4 buffer at 37°C) using HPLC to rule out decomposition artifacts .

- Structure-Activity Relationship (SAR) : Compare maleimide-modified derivatives with parent coumarins. For example, maleimide groups enhance thiol-binding capacity, altering bioavailability .

Advanced Question: What strategies optimize the synthesis of this compound to minimize side reactions?

Methodological Answer:

Key synthetic challenges include regioselective maleimide conjugation and methylenedioxy ring formation:

- Maleimide Coupling : Use anhydrous conditions (e.g., DMF as solvent) and activate the coumarin’s C3 position via bromination before introducing maleimide via nucleophilic substitution .

- Methylenedioxy Formation : Employ BF₃·Et₂O as a catalyst for cyclization of dihydroxy precursors (e.g., 6,7-dihydroxy-4-methylcoumarin) with dichloromethane derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted maleic anhydride, a common byproduct .

Advanced Question: How does the maleimide moiety influence the compound’s reactivity in biological systems?

Methodological Answer:

The maleimide group enables covalent interactions with thiols (e.g., cysteine residues in proteins):

- Thiol-Adduct Formation : Monitor via fluorescence quenching (if coumarin is fluorogenic) or LC-MS to track conjugation efficiency .

- Applications :

- Probe Development : Maleimide-coumarin hybrids are used to label thiol-containing biomolecules in live-cell imaging .

- Drug Delivery : Maleimide enhances cellular uptake via thiol-mediated trafficking but may cause off-target effects if not site-specifically directed .

Basic Question: What are the critical parameters for ensuring reproducibility in toxicity assays involving this compound?

Methodological Answer:

- Dose Calibration : Prepare stock solutions in DMSO (≤1% final concentration) to avoid solvent toxicity .

- Environmental Controls : Maintain consistent oxygen levels and temperature (e.g., 37°C, 5% CO₂) during cell-based assays .

- Negative Controls : Include a maleimide-free coumarin analog to differentiate toxicity attributable to the core structure vs. the maleimide group .

Advanced Question: How can computational modeling aid in predicting the metabolic fate of this compound?

Methodological Answer:

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (LogP ~2.5), cytochrome P450 interactions, and potential metabolites (e.g., hydrolysis of maleimide to maleamic acid) .

- Docking Studies : Simulate interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .

- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。